
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole
Übersicht
Beschreibung
“3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole” is a derivative of carbazole, a significant heterocyclic system in natural products and drugs . Carbazoles play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Wissenschaftliche Forschungsanwendungen
Chiral Intermediate for Rosuvastatin
This compound serves as a key chiral intermediate in the synthesis of the side chain of rosuvastatin , a lipid-lowering drug . The asymmetric synthesis using carbonyl reductases demonstrates high enantioselectivity and yield, making it significant for both academic research and industrial application.
Biocatalysis
The compound is used in biocatalytic processes to achieve high stereoselectivity under mild reaction conditions . This is particularly important in the production of pharmaceuticals where the chirality of molecules can affect drug efficacy.
Enzymatic Synthesis
Enzymatic synthesis involving this compound is highly efficient for producing intermediates used in cholesterol-lowering drugs like atorvastatin and rosuvastatin . The process is environmentally friendly and offers a sustainable alternative to traditional chemical synthesis.
Bioconversion Processes
It is involved in bioconversion processes using immobilized microorganisms, such as Saccharomyces cerevisiae , which can retain effectiveness even after multiple uses . This application is crucial for developing cost-effective and scalable production methods.
Material Science
The compound can act as a monomeric precursor in the synthesis of new carbazole-based materials, which are valuable in various material science applications . These materials have potential uses in electronics, photonics, and as organic semiconductors.
Asymmetric Reduction
It is used in the asymmetric reduction of related compounds to produce chiral synthons necessary for the synthesis of statin drugs . The process emphasizes the importance of chirality in medicinal chemistry.
Cofactor Co-Immobilization
The compound is part of studies involving cofactor co-immobilization strategies to develop self-sufficient biocatalysts . This research is paving the way for more efficient and less costly pharmaceutical production processes.
Pharmaceutical Research
Lastly, it is pivotal in pharmaceutical research for developing new methodologies to synthesize complex molecules with high precision and purity . This has broad implications for the future of drug development and manufacturing.
Eigenschaften
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



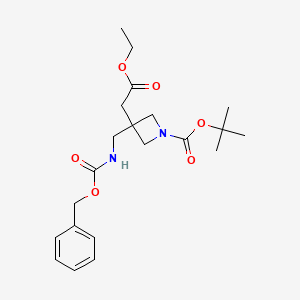
![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
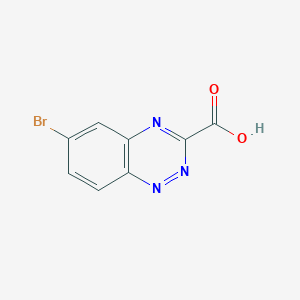
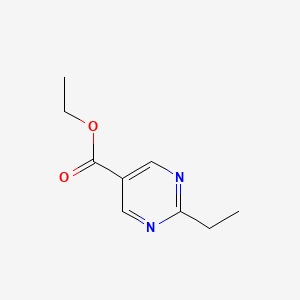

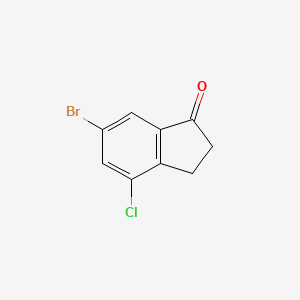
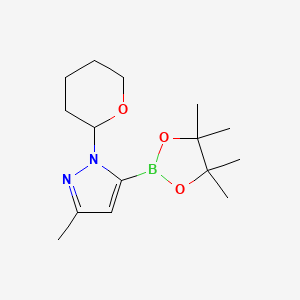

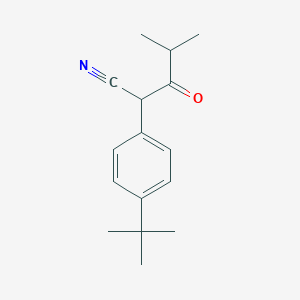
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
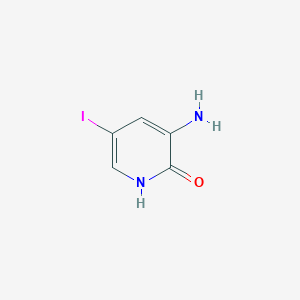
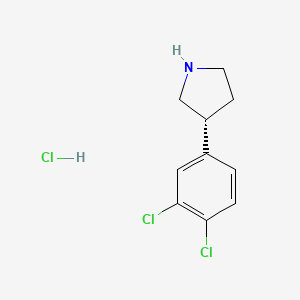
![7-(4-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1444169.png)
